7Z,10Z,13Z-hexadecatrienoic acid, also known as roughanic acid, is an omega-3 polyunsaturated fatty acid (PUFA) with the molecular formula and a molecular weight of approximately 250.4 g/mol. It is characterized by three double bonds located at the 7th, 10th, and 13th carbon positions in its chain. This compound has garnered attention for its role in plant metabolism and its potential applications in various scientific fields.
7Z,10Z,13Z-hexadecatrienoic acid is classified as an omega-3 fatty acid due to the position of its first double bond, which is located at the third carbon from the methyl end of the fatty acid chain. It falls under the category of polyunsaturated fatty acids, which are essential for various biological functions.
The synthesis of 7Z,10Z,13Z-hexadecatrienoic acid can be achieved through several methods:
The synthesis requires careful control of reaction conditions to ensure the correct geometric configuration (cis) of the double bonds . Advanced techniques such as chromatography may be employed to purify the synthesized product.
The molecular structure of 7Z,10Z,13Z-hexadecatrienoic acid features a long hydrocarbon chain with three cis double bonds. The structural formula can be represented as follows:
CC/C=C\C/C=C\C/C=C\CCCCCC(O)=O
KBGYPXOSNDMZRV-PDBXOOCHSA-N
The compound has a purity level greater than 98% when commercially available . Its physical state is typically a liquid when dissolved in ethanol.
7Z,10Z,13Z-hexadecatrienoic acid undergoes various chemical reactions, particularly through enzymatic processes in plants:
The lipoxygenase dioxygenation process involves adding molecular oxygen across the double bonds of the fatty acid, leading to a variety of biologically active compounds .
In plants, 7Z,10Z,13Z-hexadecatrienoic acid acts as a signaling molecule involved in stress responses and developmental processes. Upon conversion through lipoxygenase activity:
Studies have shown that these metabolic pathways are essential for regulating growth responses and stress tolerance in plants .
7Z,10Z,13Z-hexadecatrienoic acid has several applications in scientific research:
CAS No.: 127414-85-1
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1